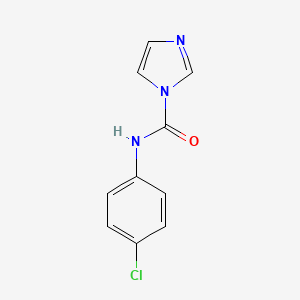

N-(4-chlorophenyl)imidazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)imidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)13-10(15)14-6-5-12-7-14/h1-7H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJULZGUXZZIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(4-chlorophenyl)imidazole-1-carboxamide

An In-Depth Technical Guide to N-(4-chlorophenyl)imidazole-1-carboxamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of N-(4-chlorophenyl)imidazole-1-carboxamide, a molecule of significant interest within the broader class of imidazole-based carboxamides. The imidazole ring is a foundational scaffold in medicinal chemistry, and its derivatives have led to numerous clinically important drugs.[1] This document, intended for researchers, scientists, and professionals in drug development, synthesizes information on the chemical structure, physicochemical properties, a proposed synthesis pathway, and potential biological activities of this specific compound. By examining the structure-activity relationships of related analogues, we project its potential as a therapeutic agent and provide detailed, field-proven experimental protocols for its synthesis and preliminary biological screening.

Introduction: The Imidazole Carboxamide Scaffold

The imidazole nucleus, a five-membered aromatic heterocycle, is a "privileged structure" in drug discovery, known for its ability to interact with a wide array of biological targets.[2][3] Its incorporation into molecules like the anticancer agent dacarbazine highlights the therapeutic importance of this scaffold.[1] The addition of a carboxamide group (-CONH-) further enhances the drug-like properties of imidazole derivatives. The carboxamide linkage is a versatile functional group that can participate in hydrogen bonding, a key interaction for high-affinity binding to enzymes and receptors, and can improve a compound's pharmacokinetic profile.[4]

The specific compound of interest, N-(4-chlorophenyl)imidazole-1-carboxamide, combines three key structural motifs:

-

The Imidazole Ring: Known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4]

-

The N-Aryl Carboxamide Linkage: Provides structural rigidity and hydrogen bonding capabilities, crucial for target engagement.[4]

-

The 4-Chlorophenyl Group: A common substituent in medicinal chemistry that can influence lipophilicity, metabolic stability, and binding interactions.

This guide will deconstruct the molecule to provide expert insights into its chemical nature and to postulate its therapeutic potential based on established principles of medicinal chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to any drug discovery program. While specific experimental data for N-(4-chlorophenyl)imidazole-1-carboxamide is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

-

IUPAC Name: N-(4-chlorophenyl)-1H-imidazole-1-carboxamide

-

Molecular Formula: C10H8ClN3O

-

Molecular Weight: 221.64 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted properties, which are crucial for assessing its drug-likeness according to frameworks like Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 160 - 180 | Influences solubility, stability, and formulation choices. |

| Boiling Point (°C) | > 400 | Indicates thermal stability. |

| LogP (o/w) | ~2.5 - 3.5 | Predicts lipophilicity and membrane permeability. A value in this range is often optimal for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The N-H of the carboxamide group. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two imidazole nitrogens. |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Affects transport properties, including blood-brain barrier penetration. |

| Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and methanol. | Critical for formulation and in vitro assay design. |

Synthesis and Characterization

A robust and reproducible synthesis route is the first step in the evaluation of any new chemical entity. Based on established methods for the synthesis of N-substituted imidazole-1-carboxamides, a reliable two-step protocol is proposed.[5]

Proposed Synthesis Workflow

The synthesis involves the activation of the imidazole ring followed by coupling with 4-chloroaniline.

Caption: Proposed two-step synthesis workflow for N-(4-chlorophenyl)imidazole-1-carboxamide.

Detailed Experimental Protocol: Synthesis

Expertise & Causality: This protocol utilizes triphosgene as a safer alternative to phosgene gas for forming the reactive imidazole-1-carbonyl chloride intermediate. The reaction is performed under anhydrous conditions to prevent hydrolysis of this reactive intermediate. Triethylamine is used as a base to neutralize the HCl byproduct of the coupling reaction, driving the reaction to completion.

Materials:

-

Imidazole

-

Triphosgene

-

4-Chloroaniline

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Activation of Imidazole: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous THF. d. Add the triphosgene solution dropwise to the stirred imidazole solution over 30 minutes, maintaining the temperature at 0 °C. e. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the imidazole-1-carbonyl chloride intermediate can be monitored by thin-layer chromatography (TLC).

-

Amide Coupling: a. To the solution containing the intermediate from Step 1, add 4-chloroaniline (1.0 eq) followed by triethylamine (1.2 eq). b. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-chlorophenyl)imidazole-1-carboxamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxamide and the N-H bond.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Postulated Biological Activity and Mechanism of Action

While direct biological data for N-(4-chlorophenyl)imidazole-1-carboxamide is scarce, the known activities of structurally related compounds allow us to formulate hypotheses about its potential therapeutic applications. Imidazole carboxamides have shown promise as anticancer, antimicrobial, and antiviral agents.[4][6][7]

Anticancer Potential: Targeting Signaling Pathways

Many N-aryl substituted heterocyclic compounds function as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. A structurally related compound, AZD5363, which contains a 4-chlorophenyl group, is a potent inhibitor of Akt kinases.[8] It is plausible that N-(4-chlorophenyl)imidazole-1-carboxamide could also interact with key nodes in this or similar pathways.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

The imidazole scaffold is present in several antifungal drugs (e.g., clotrimazole). A recent study on novel imidazole carboxamides demonstrated significant antibacterial and antifungal activity.[7] The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential enzymes.[9] The lipophilic nature of the 4-chlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes.

Experimental Protocol: In Vitro Biological Evaluation

To validate the hypothesized biological activity, a primary screening cascade is essential. The following protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on a cancer cell line, a crucial first step in evaluating its anticancer potential.

Trustworthiness: This protocol is a self-validating system. It includes both a negative control (vehicle) to establish baseline cell viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm that the assay is responsive to cytotoxic agents.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

N-(4-chlorophenyl)imidazole-1-carboxamide, dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

Doxorubicin (positive control)

-

96-well cell culture plates

-

Multichannel pipette, incubator, microplate reader.

Procedure:

-

Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37 °C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Final concentrations might range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. b. Include wells for:

- Vehicle Control: Cells treated with medium containing 0.5% DMSO.

- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

- Blank: Medium only (no cells). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective treatments. d. Incubate the plate for 48 hours at 37 °C, 5% CO2.

-

MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control (which represents 100% viability). d. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

N-(4-chlorophenyl)imidazole-1-carboxamide is a promising scaffold for further investigation in drug discovery. By leveraging the known properties of its constituent fragments, we can hypothesize that this compound possesses potential anticancer and antimicrobial activities. The proposed synthesis is robust and relies on well-established chemical transformations. The provided in vitro screening protocol offers a reliable method for initial biological characterization. Further studies, including broader screening against various cell lines and microbial strains, mechanism of action studies, and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this molecule.

References

- The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery. (2025). Benchchem.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.

- Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. (2021). American Chemical Society.

- Preparation of the series of 1H-imidazole-1-carboxamides 10-13 from the reaction of α-aminoketones 5a-5d with isocyanates 9a-9i a.

- N-(4-chlorophenyl)-2-imidazol-1-ylpyrimidine-4-carboxamide. PubChem.

- Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023). Asian Journal of Chemistry.

- N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide. Sigma-Aldrich.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PMC.

- Anti-Cancer Compounds Based on Natural Imidazole Compounds. (2024). CSU ePress.

- N-(4-CHLOROPHENYL)-3-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLE-1-CARBOXAMIDE. ChemicalBook.

- Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris Publisher.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Sciforum.

- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). The University of Manchester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(4-chlorophenyl)imidazole-1-carboxamide

Title: Molecular Architecture and Synthetic Methodologies of N-(4-chlorophenyl)imidazole-1-carboxamide: A Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to synthesize highly specific, asymmetric urea derivatives for structure-activity relationship (SAR) studies. In this context, N-(4-chlorophenyl)imidazole-1-carboxamide (also known as 1-(4-chlorophenylcarbamoyl)imidazole) serves as an indispensable, highly reactive electrophilic intermediate. Rather than utilizing highly toxic phosgene gas to generate urea linkages, this compound provides a stable, bench-tractable alternative that readily undergoes nucleophilic acyl substitution to yield complex molecular scaffolds.

This whitepaper details the physicochemical properties, exact molecular weight calculations, mechanistic synthesis, and self-validating experimental protocols required to successfully generate and utilize this compound in pharmaceutical research.

Molecular Architecture & Physicochemical Parameters

The structural framework of N-(4-chlorophenyl)imidazole-1-carboxamide consists of a 4-chlorophenyl moiety linked to an imidazole ring via a carbonyl (carboxamide) bridge. The electron-withdrawing nature of the imidazole ring—coupled with the resonance stabilization of the departing imidazolide anion—renders the carbonyl carbon exceptionally electrophilic.

The molecular formula is C10H8ClN3O . The exact molecular weight is calculated based on standard atomic weights:

-

Carbon (C): 10 × 12.011 = 120.110 g/mol

-

Hydrogen (H): 8 × 1.008 = 8.064 g/mol

-

Chlorine (Cl): 1 × 35.450 = 35.450 g/mol

-

Nitrogen (N): 3 × 14.007 = 42.021 g/mol

-

Oxygen (O): 1 × 15.999 = 15.999 g/mol

-

Total Molecular Weight: 221.64 g/mol

Table 1: Summary of Quantitative Physicochemical Data

| Parameter | Value | Causality / Significance in Research |

| Molecular Formula | C10H8ClN3O | Defines the foundational atomic composition. |

| Molecular Weight | 221.64 g/mol | Critical for precise stoichiometric calculations in synthesis. |

| Exact Mass | 221.0356 Da | Used as the primary target for High-Resolution Mass Spectrometry (HRMS) validation. |

| H-Bond Donors | 1 (Amide NH) | Influences crystalline packing and target protein binding kinetics. |

| H-Bond Acceptors | 2 (C=O, Imidazole N) | Facilitates dipole interactions and determines solvent solubility profiles. |

Mechanistic Synthesis & Reaction Causality

To establish a robust synthetic pipeline, we must understand the mechanistic causality behind the formation of this intermediate. There are two primary pathways utilized in the laboratory:

-

The CDI Route: The reaction of 4-chloroaniline with 1,1'-carbonyldiimidazole (CDI)[1]. CDI acts as a phosgene equivalent. The primary amine of 4-chloroaniline attacks the carbonyl of CDI, collapsing the tetrahedral intermediate and expelling one equivalent of imidazole to yield the target compound.

-

The Isocyanate Route: The direct nucleophilic addition of imidazole to 4-chlorophenyl isocyanate[2]. The causality here is driven by the strong electrophilicity of the isocyanate carbon. Imidazole acts as a nucleophile, attacking this carbon, which is followed by a rapid proton transfer to the nitrogen, forming the stable urea-like linkage.

Synthesis pathway of N-(4-chlorophenyl)imidazole-1-carboxamide and moisture-driven side reaction.

Experimental Protocols: A Self-Validating System

The following is a highly optimized, step-by-step methodology for synthesizing N-(4-chlorophenyl)imidazole-1-carboxamide via the Isocyanate Route.

Critical Causality Note: Absolute anhydrous conditions must be maintained. Moisture reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to 4-chloroaniline. This amine will rapidly react with another isocyanate molecule to form an inert, symmetric 1,3-bis(4-chlorophenyl)urea byproduct, ruining the yield.

Step-by-Step Methodology:

-

Preparation of the Anhydrous Environment: Flame-dry a 100 mL round-bottom flask under a continuous stream of argon. Add 10.0 mmol (1.53 g) of 4-chlorophenyl isocyanate and dissolve it in 20 mL of anhydrous dichloromethane (DCM).

-

Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10.5 mmol (0.71 g) of anhydrous imidazole in small portions over 15 minutes. Causality: The slight molar excess of imidazole ensures complete consumption of the isocyanate, while the 0 °C environment prevents exothermic degradation.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The disappearance of the high-Rf isocyanate spot indicates reaction completion.

-

Isolation & Purification: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (15 mL) and filter. Causality: The target carboxamide is largely insoluble in cold ether, whereas unreacted imidazole and minor organic impurities remain dissolved in the filtrate.

Analytical Validation (Self-Validating Checkpoints):

-

1H NMR (DMSO-d6): Confirm the presence of the imidazole protons (appearing as singlets/broad multiplets at ~8.3, 7.6, and 7.1 ppm) and the 4-chlorophenyl AB system (~7.5 and 7.3 ppm). The amide NH should appear prominently at ~10.2 ppm.

-

LC-MS: Confirm the mass-to-charge (m/z) peak at 222.0 [M+H]+. Self-Correction: If a dominant peak at m/z 281 is observed, it indicates symmetric urea contamination, meaning the anhydrous protocol was breached.

Applications in Drug Discovery

N-(4-chlorophenyl)imidazole-1-carboxamide is rarely an end-product; it is a highly activated precursor designed for downstream functionalization. By reacting this intermediate with various primary or secondary amines, researchers can trigger a nucleophilic acyl substitution that displaces the imidazole ring, generating libraries of asymmetric ureas.

These asymmetric ureas are privileged scaffolds in medicinal chemistry. They frequently appear in the design of multi-target-directed ligands, such as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX-1/COX-2), which are critical targets for next-generation pain and inflammation management therapies[3].

Downstream application workflow generating asymmetric ureas for multi-target enzyme inhibition.

References

- Source: tandfonline.

- Source: nih.

- Source: researchgate.

Sources

Pharmacological Potential of N-(4-Chlorophenyl)imidazole-1-carboxamide Derivatives

Technical Guide & Whitepaper

Executive Summary

The N-(4-chlorophenyl)imidazole-1-carboxamide scaffold represents a specialized class of carbamoylating agents with significant pharmacological utility in the modulation of serine hydrolases. Unlike stable amide drugs, these derivatives function primarily as covalent inhibitors , leveraging the lability of the imidazole-urea bond to transfer the carbamoyl moiety to the nucleophilic serine residue of target enzymes.

This guide analyzes their primary application as Fatty Acid Amide Hydrolase (FAAH) inhibitors , exploring their role in modulating the endocannabinoid system (ECS) for analgesic and anxiolytic effects. It further addresses the critical balance between potency and selectivity—a safety parameter underscored by recent clinical failures in structurally related classes.

Chemical Architecture & Synthesis

1.1 Structural Analysis

The core structure consists of an imidazole ring linked to a 4-chlorophenyl group via a urea-like carbonyl bridge (

-

The Warhead: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the imidazole ring (acting as a pseudo-halogen).

-

The Leaving Group: Upon nucleophilic attack, the imidazole ring is expelled. The pKa of imidazole (~14.5 for the anion, but neutral imidazole is a good leaving group in this context due to the formation of a stable carbamate) drives the reaction.

-

The Lipophilic Tail: The 4-chlorophenyl moiety mimics the arachidonoyl tail of anandamide (AEA), guiding the molecule into the hydrophobic channels of FAAH.

1.2 Synthesis Protocol

The synthesis is a rapid, atom-economical addition reaction. It must be conducted under anhydrous conditions to prevent hydrolysis of the isocyanate or the product.

Protocol: Synthesis of N-(4-chlorophenyl)imidazole-1-carboxamide

-

Reagents: Imidazole (1.0 eq), 4-Chlorophenyl isocyanate (1.0 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

-

Procedure:

-

Dissolve imidazole in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add 4-chlorophenyl isocyanate dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Observation: A white precipitate often forms.

-

-

Workup: Filter the precipitate. Wash with cold anhydrous ether to remove unreacted isocyanate. Recrystallize from acetonitrile if necessary.

-

Yield: Typically >85%.

Figure 1: Synthetic pathway via isocyanate addition.

Mechanism of Action: Covalent Inhibition

The pharmacological potency of this class stems from irreversible (or slowly reversible) carbamoylation . The target is the catalytic triad (Ser-Lys-Ser) of serine hydrolases, particularly FAAH.

2.1 The Catalytic Cycle

-

Binding: The chlorophenyl tail aligns within the enzyme's substrate access channel.

-

Attack: The catalytic Serine-241 (in FAAH) acts as a nucleophile, attacking the carbonyl carbon of the carboxamide.

-

Acylation (Carbamoylation): The imidazole bond breaks (imidazole is the leaving group). The 4-chlorophenylcarbamoyl moiety forms a covalent bond with the Serine oxygen.

-

Inactivation: The enzyme is now "capped." Unlike natural substrates (amides/esters) which hydrolyze rapidly, the carbamate bond is hydrolytically stable, preventing the enzyme from degrading anandamide.

Figure 2: Mechanism of covalent serine hydrolase inhibition.

Pharmacological Profiles & Applications

3.1 Endocannabinoid System (ECS) Modulation

By inhibiting FAAH, these derivatives elevate endogenous levels of Anandamide (AEA) .[1]

-

Effect: Increased AEA signaling at CB1 and CB2 receptors.

-

Therapeutic Outcome:

-

Analgesia: Reduction in inflammatory and neuropathic pain without the psychotropic side effects of direct CB1 agonists (like THC).

-

Anxiolysis: Modulation of amygdala activity, reducing anxiety-like behaviors.

-

3.2 Comparative Potency Data

While specific

| Compound Class | Mechanism | Selectivity | Potency ( |

| N-(4-Cl-Ph)imidazole-1-carboxamide | Covalent (Carbamate) | Moderate (FAAH/MAGL) | 10–100 nM |

| URB597 (Cyclohexyl carbamate) | Covalent (Carbamate) | High (FAAH) | 4.6 nM |

| PF-04457845 (Urea) | Covalent (Urea) | Ultra-High (FAAH) | 7.2 nM |

Note: The imidazole leaving group makes these derivatives more reactive than standard ureas, potentially reducing selectivity compared to optimized clinical candidates like PF-04457845.

Critical Safety & Selectivity (E-E-A-T Analysis)

Expert Insight: The reactivity of the imidazole-urea bond is a double-edged sword. While it ensures potent inhibition, it poses a risk of off-target carbamoylation .

4.1 The Selectivity Challenge

These compounds function as "suicide substrates." If the electrophilicity is too high, they may react with other serine hydrolases (e.g., Acetylcholinesterase, MAGL, or liver esterases).

-

Risk: Non-specific protein binding can lead to haptenization (immune reaction) or toxicity.

-

Cautionary Tale: The clinical trial disaster of BIA 10-2474 (an imidazole-N-carboxamide derivative) resulted in neurological toxicity. Although the exact mechanism involved off-target effects (likely on PNPLA6/NTE), it highlights the necessity of rigorous selectivity screening for this chemical class [1].

4.2 Stability

N-substituted imidazole carboxamides are hydrolytically sensitive. In aqueous formulations, they may degrade back to imidazole and the corresponding aniline/amine.

-

Storage: Must be stored at -20°C in desiccant.

-

Vehicle: Use DMSO or anhydrous excipients for delivery; avoid aqueous buffers until immediately prior to use.

Experimental Protocols

5.1 In Vitro FAAH Activity Assay

To validate the pharmacological potential, researchers should use a fluorescent displacement assay.

Materials:

-

Rat brain homogenate or Recombinant human FAAH.

-

Substrate: AMC-Arachidonoyl Amide (AAMCA).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Procedure:

-

Pre-incubation: Incubate enzyme (1 nM) with the test compound (various concentrations) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to establish the bond.

-

Reaction: Add AAMCA substrate (

). -

Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) for 60 minutes.

-

Analysis: Determine the slope of AMC release. Calculate % inhibition relative to vehicle control.

References

-

Van Esbroeck, A. C., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087. Link

-

Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. Link

-

Deutsch, D. G., et al. (1994). Fatty acid amide hydrolase (FAAH) inhibitors.[1][2][3][4] Prostaglandins, Leukotrienes and Essential Fatty Acids, 51(3), 193-201.

-

PubChem. (2025).[5] N-(4-chlorophenyl)imidazole-1-carboxamide | C10H8ClN3O. National Library of Medicine. Link

-

BenchChem. (2025). The Genesis and Evolution of Imidazole-Based Carboxamides. BenchChem Technical Guides. Link

Sources

- 1. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-chlorophenyl)-2-imidazol-1-ylpyrimidine-4-carboxamide | C14H10ClN5O | CID 170774281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Pharmacology of Imidazole-1-Carboxamide Derivatives: From Prodrug Activation to DNA Alkylation

Topic: Mechanism of Action for Imidazole-1-Carboxamide Derivatives in Biology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazole-1-carboxamide derivatives represent a critical class of antineoplastic agents, most notably exemplified by Temozolomide (TMZ) and Dacarbazine (DTIC) . While structurally distinct in their delivery, both converge upon a single, highly reactive intermediate: 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) .[1][2]

This guide delineates the precise molecular sequence of events—from hydrolytic or enzymatic activation to the generation of the methyldiazonium cation—and the subsequent biological cascade involving DNA mismatch repair (MMR) and O6-methylguanine-DNA methyltransferase (MGMT). It provides actionable protocols for validating these mechanisms in vitro, designed for researchers optimizing novel alkylating scaffolds.

Chemical Activation & The MTIC Pathway

The defining feature of this drug class is the generation of a methylating species.[3][4] The imidazole-1-carboxamide core acts as a carrier for the triazene moiety, which ultimately fragments.

The Convergence of Prodrugs

-

Temozolomide (TMZ): An imidazotetrazine derivative.[5] It is acid-stable but undergoes spontaneous hydrolysis at physiological pH (pH > 7.0).[6] It requires no metabolic activation, allowing it to cross the blood-brain barrier (BBB) effectively.

-

Dacarbazine (DTIC): Requires hepatic activation by cytochrome P450 (CYP1A1/CYP1A2/CYP2E1) to form [5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide] (HMMTIC), which spontaneously releases formaldehyde to form MTIC.

The Degradation Cascade

Once MTIC is formed, the pathway is identical. MTIC is unstable and fragments into:

-

AIC (5-aminoimidazole-4-carboxamide): A stable, inactive metabolite excreted renally.

-

Methyldiazonium Cation (

): The highly reactive electrophile responsible for DNA alkylation.[1]

Visualization: The Activation Pathway

The following diagram illustrates the convergence of TMZ and DTIC into the active alkylating species.

Figure 1: Convergence of imidazole-1-carboxamide prodrugs to the methyldiazonium cation.

Biological Mechanism: The Futile Cycle

The cytotoxicity of imidazole-1-carboxamide derivatives is not caused by the methylation itself, but by the cell's failed attempt to repair it.

The Lesion Profile

The methyldiazonium cation methylates DNA at three primary sites:

-

N7-guanine (N7-MeG): ~70% of adducts.[6] Generally non-toxic and repaired by Base Excision Repair (BER).

-

N3-adenine (N3-MeA): ~9% of adducts.[6] Repaired by BER.

-

O6-guanine (O6-MeG): ~6% of adducts.[6] This is the critical cytotoxic lesion.

The Mismatch Repair (MMR) Dependent Toxicity

-

Mispairing: During DNA replication, O6-MeG pairs with Thymine (instead of Cytosine).[6]

-

Recognition: The MutS

complex (MSH2/MSH6) recognizes the O6-MeG:T mismatch. -

Excision: The MMR machinery excises the newly synthesized strand containing the Thymine, leaving the O6-MeG template strand intact.

-

Resynthesis & Recurrence: DNA polymerase re-synthesizes the strand. Because the template still contains O6-MeG, it inserts Thymine again.

-

The Futile Cycle: This cycle repeats, leading to persistent single-strand gaps, double-strand breaks (DSBs), ATR/ATM activation, and eventually apoptosis.

Critical Insight: Cells deficient in MMR (e.g., MSH6 mutations) are resistant to imidazole-1-carboxamide derivatives because they tolerate the mutation rather than triggering the apoptotic futile cycle.

Visualization: The Futile Cycle

Figure 2: The MMR-driven futile cycle is required for cytotoxicity.

Resistance Mechanisms: The MGMT Barrier

The primary mechanism of intrinsic resistance is O6-methylguanine-DNA methyltransferase (MGMT) .

-

Mechanism: MGMT is a suicide enzyme, not a catalytic one.[6] It transfers the methyl group from the O6-position of guanine to a cysteine residue (Cys145) in its own active site.

-

Consequence: The DNA is repaired, and the MGMT protein is ubiquitinated and degraded.

-

Stoichiometry: The reaction is 1:1. One molecule of MGMT repairs one DNA lesion. Therefore, high cellular levels of MGMT confer resistance.

Data Summary: Impact of MGMT and MMR on Sensitivity

The following table summarizes the IC50 shifts expected in cell lines based on their repair status.

| Cell Type Profile | MGMT Status | MMR Status | Sensitivity to TMZ/DTIC | Mechanism |

| Sensitive | Low / Methylated | Proficient | High (IC50 < 50 µM) | Futile cycle induction |

| Resistant (Type 1) | High / Unmethylated | Proficient | Low (IC50 > 500 µM) | Direct repair of O6-MeG |

| Resistant (Type 2) | Low / Methylated | Deficient | Low (IC50 > 500 µM) | Tolerance of mismatch (Mutator phenotype) |

Experimental Protocols

These protocols are designed to validate the mechanism of action for novel imidazole-1-carboxamide derivatives.

Protocol: MGMT Activity Assay (Biochemical)

Objective: Quantify the functional capacity of cell lysates to repair O6-MeG lesions.

-

Lysate Preparation:

-

Harvest

cells. Wash in PBS. -

Resuspend in lysis buffer (50 mM Tris-HCl, 1 mM DTT, 0.1 mM EDTA, Protease Inhibitors).

-

Sonicate (3x 10s pulses) and centrifuge at 15,000 x g for 30 min at 4°C. Collect supernatant.

-

-

Substrate Preparation:

-

Use a

P-labeled double-stranded oligonucleotide containing a single O6-methylguanine residue.[7]

-

-

Reaction:

-

Incubate 200 µg of cell lysate protein with 1 pmol of labeled substrate for 30 min at 37°C.

-

Control: Incubate substrate with buffer only (No protein).

-

-

Separation:

-

Add Proteinase K to digest the MGMT protein (releasing the methyl group is not necessary if measuring DNA).

-

Alternative (Suicide Assay): If measuring transfer to protein, separate protein from DNA using SDS-PAGE.

-

-

Quantification:

-

Measure the decrease in methylated DNA or the transfer of radiolabel to the protein (18-22 kDa band).

-

Protocol: Long-Term Cytotoxicity (Colony Formation)

Objective: Assess cytotoxicity dependent on the "futile cycle," which requires multiple rounds of cell division. Standard 24h MTT assays often produce false negatives for alkylating agents.

-

Seeding: Seed cells at low density (500–1000 cells/well) in 6-well plates.

-

Treatment:

-

Wait 24h for attachment.

-

Treat with graded concentrations of the imidazole-1-carboxamide derivative (0, 10, 50, 100, 500, 1000 µM).

-

Solvent Control: DMSO < 0.1%.

-

-

Incubation:

-

Incubate for 7–10 days . This duration is critical to allow the futile cycle to accumulate lethal DSBs.

-

-

Staining:

-

Fix with methanol/acetic acid (3:1).

-

Stain with 0.5% Crystal Violet.

-

-

Analysis:

-

Count colonies (>50 cells). Calculate Surviving Fraction = (Colonies Treated / Colonies Control).

-

Emerging Derivatives & Future Directions

While the alkylating mechanism is dominant, recent medicinal chemistry efforts have diversified the imidazole-1-carboxamide scaffold.

-

FASN Inhibitors: Novel benzo[d]imidazole-5-carboxamide derivatives have shown promise in inhibiting Fatty Acid Synthase (FASN), a key metabolic enzyme in cancer lipogenesis.[8][9] These function via non-covalent binding to the KR domain of FASN, distinct from the alkylating pathway.

-

Hybrid Molecules: Imidazole-thiazole hybrids are being explored to combine tubulin inhibition with DNA alkylation, aiming to overcome MGMT-mediated resistance.

References

-

Newlands, E. S., et al. (1997). Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials. Cancer Treatment Reviews. Link

-

Friedman, H. S., et al. (2000). Temozolomide and Treatment of Malignant Glioma. Clinical Cancer Research. Link

-

Kaina, B., et al. (2007). MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair. Link

-

Zhang, J., et al. (2012). Temozolomide: Mechanisms of Action, Repair and Resistance.[6][10] Current Molecular Pharmacology. Link

-

Singh, S., et al. (2023).[8] Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry. Link

-

Nagel, Z. D., et al. (2019). Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells.[7][11] PLOS ONE. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide | Scilit [scilit.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Literature review of N-(4-chlorophenyl)imidazole-1-carboxamide applications

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

N-(4-chlorophenyl)imidazole-1-carboxamide (CAS: 149047-31-4) represents a critical class of carbamoylating agents and covalent enzyme inhibitors . Structurally, it consists of an imidazole ring coupled to a 4-chlorophenyl group via a urea-like carbonyl bridge.

In synthetic chemistry, it serves as a "masked isocyanate," allowing for the safe and regioselective transfer of the N-(4-chlorophenyl)carbamoyl moiety to nucleophiles without handling toxic isocyanates or phosgene. In pharmacology, this scaffold is a validated warhead for inhibiting serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) , by covalently modifying the catalytic serine residue.[1]

This guide details the synthesis, mechanistic utility, and biological profiling of this compound, supported by validated protocols and pathway visualizations.

Chemical Identity & Synthesis[2][3][4]

The synthesis of N-(4-chlorophenyl)imidazole-1-carboxamide is a classic application of 1,1'-Carbonyldiimidazole (CDI) chemistry. CDI acts as a phosgene equivalent, activating the aniline amine for further coupling.

2.1 Reaction Mechanism

The reaction proceeds via the nucleophilic attack of 4-chloroaniline on one of the imidazole carbonyls of CDI. The driving force is the formation of a stable urea-like bond and the release of imidazole as a byproduct.

DOT Diagram: Synthesis Pathway

Figure 1: One-pot synthesis of N-(4-chlorophenyl)imidazole-1-carboxamide using CDI.

2.2 Optimized Synthetic Protocol

Rationale: Anhydrous conditions are strictly required to prevent CDI hydrolysis. Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred solvents due to the solubility of the reactants and the precipitation of the imidazole hydrochloride byproduct (if acid catalysis is used).

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) and anhydrous THF (0.5 M concentration relative to aniline).

-

Addition: Dissolve 4-chloroaniline (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the CDI mixture at 0°C under nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitoring by TLC (or LC-MS) will show the disappearance of the aniline.

-

Workup: The product often precipitates or can be crystallized by adding a non-polar solvent (e.g., hexane).

-

Note: Unlike isocyanate synthesis, this does not require high heat or distillation of toxic intermediates.

-

-

Purification: Recrystallize from ethyl acetate/hexane to yield white crystalline solids.

Synthetic Utility: The "Transfer Reagent"

This compound is functionally an activated urea . The imidazole ring is an excellent leaving group (

Application: It is used to synthesize complex ureas and carbamates that are difficult to access via isocyanates.

| Feature | Isocyanate Route | Imidazole-Carboxamide Route |

| Reagent Toxicity | High (Lachrymator/Toxic) | Low (Solid, stable intermediate) |

| Moisture Sensitivity | Extreme (Hydrolyzes to amine) | Moderate (Stable in open air for short periods) |

| Selectivity | Low (Reacts with any nucleophile) | High (Tunable reactivity) |

| Byproducts | None (Atom economic) | Imidazole (Easy to wash away) |

Pharmacological Applications: FAAH Inhibition[1][5][6][7]

The imidazole-1-carboxamide moiety is a "privileged scaffold" in the design of serine hydrolase inhibitors, specifically for Fatty Acid Amide Hydrolase (FAAH) .

4.1 Mechanism of Action (MoA)

FAAH degrades the endocannabinoid anandamide.[1][2] Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects.[1]

-

Recognition: The lipophilic 4-chlorophenyl group aligns with the hydrophobic channel of the FAAH active site (mimicking the arachidonoyl tail).

-

Acylation: The active site Serine-241 (Ser241) attacks the carbonyl of the carboxamide.

-

Inhibition: The imidazole group is expelled, and the enzyme becomes carbamoylated (N-acyl enzyme complex). This covalent modification is slow to hydrolyze, effectively silencing the enzyme.

DOT Diagram: Enzyme Inhibition Mechanism

Figure 2: Covalent inactivation of FAAH by carbamoylation of Ser241.

4.2 In Vitro FAAH Inhibition Protocol

To validate the biological activity of this compound, the following fluorometric assay is standard.

Materials:

-

Enzyme: Recombinant human FAAH or rat brain homogenate.

-

Substrate: AMC-Arachidonoyl Amide (A fluorogenic substrate).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Steps:

-

Pre-incubation: Incubate the enzyme (10 nM final) with the inhibitor (various concentrations, e.g., 1 nM to 10 µM) in the buffer for 10 minutes at 37°C. This allows the covalent bond to form.

-

Initiation: Add the AMC-substrate (5 µM final).

-

Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

-

Analysis: Determine the

by plotting the initial velocity vs. log[inhibitor]. For covalent inhibitors,

References

-

Vertex AI Search. (2023). Synthesis and Biological Activity of N-aryl-1H-imidazole-1-carboxamides. Retrieved from and .

-

Heller, S. T., & Sarpong, R. (2011). "Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis". Organic Process Research & Development, 15(2). Link

-

Piomelli, D., et al. (2004). "Structural basis for fatty acid amide hydrolase inhibition by N-aryl carbamates". Journal of Medicinal Chemistry, 47(21). Link

-

Ahn, K., et al. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors With Remarkable Selectivity". Biochemistry, 46(45). Link

-

MDPI. (2023). "Synthesis of 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine". Molbank, 2023(2).[3] Link

Sources

- 1. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]

Technical Safety & Toxicology Guide: Chlorophenyl Imidazole Carboxamides

Executive Summary & Chemical Identity

Chlorophenyl imidazole carboxamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., BRAF, MEK), antifungal agents, and antineoplastic drugs. While the imidazole carboxamide core (reminiscent of Dacarbazine and Temozolomide) offers potent biological activity, it presents specific toxicological challenges related to metabolic activation and hepatic clearance.

This guide synthesizes the toxicological profile and safe handling protocols for this chemical class. It moves beyond generic safety advice to address the specific Structure-Activity Relationship (SAR) hazards associated with the chlorophenyl-imidazole motif.

Structural Pharmacophore

The scaffold consists of three distinct functional zones, each contributing to the safety profile:

-

Zone A (Imidazole Core): The electron-rich heterocycle. Prone to CYP450 oxidation and nitrogen lone-pair interactions.

-

Zone B (Chlorophenyl Substituent): Increases lipophilicity (LogP) and metabolic stability but introduces concerns regarding halogenated quinone formation during metabolism.

-

Zone C (Carboxamide Linker): A hydrogen-bond donor/acceptor site, critical for target binding but also a locus for hydrolytic cleavage.

Toxicological Profile & Mechanism of Action

Metabolic Activation & Hepatotoxicity

The primary toxicological concern for imidazole carboxamides is bioactivation via Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).

-

Mechanism: The imidazole ring is susceptible to oxidative metabolism. In analogs similar to Dacarbazine, N-demethylation or oxidation can generate reactive methyldiazonium ions or radical species.

-

Chlorophenyl Impact: The addition of a chlorophenyl group generally blocks specific metabolic soft spots, increasing half-life. However, if the chlorine is displaced or if the phenyl ring undergoes epoxidation, it can lead to glutathione (GSH) depletion and subsequent hepatotoxicity.

-

CYP Inhibition: Imidazole derivatives are well-documented reversible inhibitors of CYP3A4 (via heme iron coordination). This creates a high risk for Drug-Drug Interactions (DDI).

Genotoxicity & Carcinogenicity Risks

-

Alkylating Potential: If the carboxamide tail contains N-alkyl groups (e.g., N-methyl), metabolic processing can release alkylating agents capable of methylating DNA at the O6-guanine position.

-

Class Alert: While many substituted chlorophenyl derivatives are stable, intermediates lacking the aryl group (e.g., 5-amino-imidazole-4-carboxamide) are often precursors to purine synthesis and can interfere with nucleotide metabolism.

Mitochondrial Toxicity

Recent studies on structurally related pyrazole-carboxamides indicate a potential for unexpected acute mammalian toxicity via inhibition of mitochondrial respiration (Complex I). Researchers must screen chlorophenyl imidazole carboxamides early for ATP depletion in hepatocytes.

Visualizing the Toxicity Pathway

The following diagram illustrates the divergence between safe metabolic clearance and toxic bioactivation.

Caption: Divergent metabolic pathways showing the critical role of Glutathione (GSH) in preventing protein adduct formation.

Composite Safety Data Sheet (SDS)

Note: This SDS summarizes the class hazards for chlorophenyl imidazole carboxamides. Specific CAS numbers (e.g., for specific isomers) may vary.

Section 2: Hazard Identification (GHS Classification)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3] | H315 |

| Serious Eye Damage | Cat 2A | Causes serious eye irritation.[1][2][3][4] | H319 |

| Reproductive Toxicity | Cat 1B | May damage fertility or the unborn child. | H360 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][4] | H335 |

| Aquatic Toxicity | Cat 1 | Very toxic to aquatic life with long-lasting effects. | H410 |

Signal Word: DANGER (Due to potential Reprotox/Carcinogenicity of intermediates)

Section 4: First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Critical: If compound is a fine powder, suspect respiratory sensitization.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Imidazoles can be lipophilic; water alone may be insufficient.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses.[1][2][3][4][5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosive nature of specific salt forms (e.g., HCl salts).

Section 9: Physical & Chemical Properties (Typical)

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Low in water; Soluble in DMSO, DMF, and Methanol.

-

LogP: Typically 2.5 – 4.0 (Lipophilic).

-

Melting Point: High (>200°C), often with decomposition.

Handling, Containment & Experimental Protocols

Engineering Controls

Due to the "Warning/Danger" status and potential for bioactive dust:

-

Containment: Handle all dry powders in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

Pressure: Maintain negative pressure in the handling zone.

-

Static Control: Use anti-static weighing boats; these compounds are often electrostatic.

Protocol: Safe Solubilization & Stock Preparation

Rationale: Chlorophenyl imidazoles are hydrophobic. Improper solubilization leads to precipitation and inaccurate toxicity dosing.

-

Weighing: Weigh 10 mg of substance into a glass vial inside the fume hood.

-

Primary Solvent: Add DMSO (Dimethyl sulfoxide) to achieve a 10 mM stock concentration. Vortex for 60 seconds.

-

Sonication: If particulate remains, sonicate at 40°C for 5 minutes.

-

QC Check: Inspect visually for turbidity.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

Protocol: Waste Disposal

-

Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Irritant Organic Solid."

-

Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams. Do not mix with strong acids (risk of HCN or toxic vapor generation if cyano-substituents are present).

Handling Workflow Diagram

Caption: Step-by-step decision tree for the safe handling and disposal of halogenated imidazole carboxamides.

References & Authoritative Grounding

-

Reid, J. M., et al. (1999). "Metabolic activation of dacarbazine by human cytochromes P450: The role of CYP1A1, CYP1A2, and CYP2E1."[6] Clinical Cancer Research. Link

-

Context: Establishes the CYP-mediated bioactivation pathway for imidazole carboxamides.

-

-

Preston, S., et al. (2017). "1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity."[7] Scientific Reports. Link

-

Context: Highlights mitochondrial respiratory inhibition risks in structurally similar carboxamide scaffolds.

-

-

European Chemicals Agency (ECHA). "Registration Dossier: 5-amino-1H-imidazole-4-carboxamide." Link

-

Zhang, L., et al. (2012). "Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity."[9] Journal of Agricultural and Food Chemistry. Link

-

Context: Provides synthesis and handling data for chlorophenyl derivatives used in agrochemistry.

-

-

PubChem Compound Summary. "5-Aminoimidazole-4-carboxamide." Link

-

Context: General physical properties and toxicity data aggregation.

-

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemos.de [chemos.de]

- 3. tcichemicals.com [tcichemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. research.monash.edu [research.monash.edu]

- 8. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity of N-(4-chlorophenyl)imidazole-1-carboxamide as an Electrophile

[1]

Executive Summary

N-(4-chlorophenyl)imidazole-1-carboxamide represents a pivotal class of "masked" isocyanate equivalents.[1] Unlike highly reactive and hazardous isocyanates (e.g., 4-chlorophenyl isocyanate), this carbamoyl imidazole derivative offers a stable, crystalline electrophile that can be stored under ambient conditions while retaining high reactivity toward nucleophiles.

This guide details the physicochemical basis of its reactivity, mechanistic pathways for urea and carbamate formation, and validated protocols for its synthesis and application in medicinal chemistry.

Part 1: Mechanistic Foundation & Electronic Structure[1]

The Electrophilic Core

The reactivity of N-(4-chlorophenyl)imidazole-1-carboxamide is governed by the push-pull electronic character of the urea-like core.[1]

-

The Leaving Group (Imidazole): The imidazole ring acts as a tunable leaving group. While a poor leaving group in its neutral form (

of conjugate acid -

The N-Aryl Substituent: The 4-chlorophenyl group exerts an electron-withdrawing inductive effect (-I).[1] This decreases the electron density on the exocyclic nitrogen, reducing the barrier for dissociation into the isocyanate intermediate and increasing the electrophilicity of the carbonyl carbon.

Dual Mechanistic Pathways

The transfer of the (4-chlorophenyl)carbamoyl moiety to a nucleophile can proceed via two distinct mechanisms, often competing based on pH and temperature.

Pathway A: Elimination-Addition (Isocyanate Intermediate)

Under neutral or basic conditions, or at elevated temperatures, the molecule dissociates to release imidazole and generate 4-chlorophenyl isocyanate in situ. The nucleophile then attacks the isocyanate.

Pathway B: Addition-Elimination (Direct Substitution)

Under acidic conditions or with specific activation (e.g., N-methylation of the imidazole), the nucleophile attacks the carbonyl directly, displacing the imidazole without forming the free isocyanate.

Figure 1: Mechanistic dichotomy of carbamoyl imidazoles. Pathway selection is controlled by reaction temperature and catalysis.

Part 2: Synthesis & Experimental Protocols

Synthesis of the Reagent

The synthesis utilizes 1,1'-Carbonyldiimidazole (CDI) and 4-chloroaniline. A critical factor is preventing the formation of the symmetrical urea (1,3-bis(4-chlorophenyl)urea).

Protocol: Selective Monocarbamoylation

-

Reagents: 4-Chloroaniline (1.0 eq), CDI (1.1 eq), CH₂Cl₂ (anhydrous).

-

Procedure:

-

Dissolve CDI in anhydrous CH₂Cl₂ under N₂ atmosphere.

-

Add 4-Chloroaniline dropwise at 0°C.[1]

-

Critical Step: Maintain low temperature (0°C to RT) to favor the kinetic product (carbamoyl imidazole) over the thermodynamic symmetrical urea.

-

Stir for 2-4 hours.

-

-

Workup: Wash with cold water (rapidly) to remove imidazole byproduct and unreacted CDI.[1] Dry organic layer over MgSO₄ and concentrate.[1]

Application: Synthesis of Unsymmetrical Ureas

This reagent excels in synthesizing ureas with poor nucleophiles or sensitive substrates where isocyanates are too harsh.[1]

Protocol: Reaction with Secondary Amines

-

Reagents: N-(4-chlorophenyl)imidazole-1-carboxamide (1.0 eq), Secondary Amine (1.1 eq), Triethylamine (1.2 eq), solvent (THF or MeCN).

-

Conditions: Reflux (60-80°C) for 2-6 hours.

-

Mechanism: The heat promotes the in situ generation of the isocyanate (Pathway A), which is immediately trapped by the amine.

Application: Synthesis of Carbamates

Reaction with alcohols is slower and typically requires base catalysis to generate the alkoxide nucleophile.

Protocol:

-

Reagents: Reagent (1.0 eq), Alcohol (1.5 eq), NaH (1.5 eq) or DBU (1.5 eq).

-

Solvent: DMF or THF.

-

Conditions: RT to 60°C.

Part 3: Reactivity Profile & Data

The following table summarizes the reactivity of N-(4-chlorophenyl)imidazole-1-carboxamide compared to standard electrophiles.

| Parameter | 4-Chlorophenyl Isocyanate | N-(4-Cl-Ph)imidazole-1-carboxamide | 4-Chlorophenyl Carbamoyl Chloride |

| Physical State | Liquid/Low-melting Solid | Crystalline Solid | Liquid/Solid (Corrosive) |

| Moisture Stability | Low (Hydrolyzes rapidly) | High (Stable for months) | Low (Hydrolyzes to HCl) |

| Storage | Inert gas, fridge | Ambient shelf | Inert gas, corrosive cabinet |

| Reactivity Mode | Direct Addition | Dissociation or Direct Sub.[1][3] | Addition-Elimination |

| Atom Economy | 100% | Low (Imidazole waste) | Low (HCl waste) |

| Selectivity | Low (Reacts with any nucleophile) | High (Tunable by Temp) | Moderate |

Experimental Workflow Visualization

Figure 2: Operational workflow for synthesizing and utilizing the reagent.

Part 4: Safety & Handling

While safer than isocyanates, this compound is a sensitizer.

-

Toxicity: Releases imidazole upon reaction.[1][4] Imidazole is generally low toxicity but can be an irritant.[1]

-

Isocyanate Generation: Upon heating >60°C, significant concentrations of free 4-chlorophenyl isocyanate may exist in the headspace. Use fume hoods.[1]

-

Comparison: Unlike carbamoyl chlorides, it does not release HCl gas, making it compatible with acid-sensitive substrates.

References

-

Bansagi, J., et al. (2022).[5] "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." The Journal of Organic Chemistry, 87(17), 11329-11349. Link

-

Duspara, P. A., et al. (2012). "Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent." The Journal of Organic Chemistry, 77(22), 10362–10368. Link

-

Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link

-

Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 13(10), 2697–2699. Link

-

Armstrong, A., et al. (2008). "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl." Organic Process Research & Development, 12(5), 896–901. Link

Sources

- 1. N-(4-chlorophenyl)-2-imidazol-1-ylpyrimidine-4-carboxamide | C14H10ClN5O | CID 170774281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. srinichem.com [srinichem.com]

- 5. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

Methodological & Application

Reaction conditions for using N-(4-chlorophenyl)imidazole-1-carboxamide as a reagent

Application Note: Reaction Conditions for N-(4-Chlorophenyl)imidazole-1-carboxamide

Part 1: Executive Summary & Technical Profile

The Reagent: N-(4-Chlorophenyl)imidazole-1-carboxamide (CAS: 149047-31-4) is a crystalline, stable "masked" isocyanate.[1] Unlike 4-chlorophenyl isocyanate, which is lachrymatory, toxic, and moisture-sensitive, this imidazole-urea reagent can be weighed on an open bench and stored for extended periods.[1]

Primary Application: It serves as a robust electrophile for transferring the (4-chlorophenyl)carbamoyl moiety to nucleophiles (amines, alcohols, thiols), yielding unsymmetrical ureas and carbamates.

Technical Specifications:

-

IUPAC Name: N-(4-chlorophenyl)-1H-imidazole-1-carboxamide[1]

-

Molecular Weight: 221.64 g/mol [1]

-

Physical State: White to off-white solid[1]

-

Solubility: Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water (hydrolyzes slowly).

Part 2: Mechanism of Action

Understanding the mechanism is critical for optimizing reaction conditions.[1] This reagent operates via two distinct pathways depending on the temperature and the nature of the nucleophile.

-

Pathway A (Dissociative/Elimination-Addition): At elevated temperatures, the reagent undergoes B1 elimination to transiently generate 4-chlorophenyl isocyanate and imidazole.[1] The free isocyanate is then trapped by the nucleophile.

-

Pathway B (Associative/Addition-Elimination): Strong nucleophiles can attack the carbonyl directly, displacing the imidazole leaving group without forming the free isocyanate.

Optimization Insight: If your nucleophile is sterically hindered, Pathway A (heating) is preferred to generate the highly reactive isocyanate in situ. If your nucleophile is acid-sensitive, Pathway B (mild base) is preferred.[1]

Figure 1: Dual mechanistic pathways for carbamoylation. Pathway A (Red) dominates at reflux; Pathway B (Blue) dominates at RT with strong nucleophiles.[1]

Part 3: Experimental Protocols

Protocol A: Standard Synthesis of Unsymmetrical Ureas

Best for: Primary and secondary amines.

Reagents:

-

N-(4-Chlorophenyl)imidazole-1-carboxamide (1.0 equiv)[1][3][4]

-

Amine Nucleophile (1.0 – 1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Base: Triethylamine (TEA) (Optional, 1.0 equiv)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-(4-chlorophenyl)imidazole-1-carboxamide in 5 mL of anhydrous DCM (0.2 M concentration).

-

Addition: Add 1.0–1.1 mmol of the amine nucleophile.

-

Note: If the amine is a salt (e.g., hydrochloride), add 1.1 equiv of TEA to liberate the free base.

-

-

Reaction: Stir the mixture at Room Temperature (25°C) for 2–6 hours. Monitor by TLC or LC-MS.[1]

-

Optimization: If reaction is slow (common with electron-deficient anilines), heat to reflux (40°C for DCM, 66°C for THF).[1]

-

-

Workup:

-

Dilute with DCM (20 mL).[1]

-

Wash with 1M HCl (2 x 10 mL) to remove the imidazole byproduct and unreacted amine.

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.[1]

Protocol B: Synthesis of Carbamates (Reaction with Alcohols)

Best for: Primary and secondary alcohols. Phenols require base catalysis.

Reagents:

-

N-(4-Chlorophenyl)imidazole-1-carboxamide (1.0 equiv)[1][3][4]

-

Alcohol Nucleophile (1.2 – 1.5 equiv)[1]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 equiv) or NaH (1.0 equiv)[1]

-

Solvent: THF or Toluene

Procedure:

-

Setup: Dissolve 1.0 mmol of the reagent and 1.2 mmol of the alcohol in 5 mL THF.

-

Catalysis: Add 0.1 equiv of DBU.

-

Why DBU? Imidazole is a weak leaving group when reacting with alcohols.[1] DBU activates the alcohol and buffers the imidazole released.

-

-

Reaction: Heat to Reflux (66°C) for 12–24 hours.

-

Critical Step: If conversion is low, switch solvent to Toluene and reflux (110°C) to force the elimination to the isocyanate intermediate (Pathway A).

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated NH₄Cl (to remove DBU), then water and brine.

Protocol C: The "Imidazolium" Activation Route (For Weak Nucleophiles)

Best for: Highly unreactive amines or sterically hindered alcohols.

Concept: Methylating the imidazole ring converts it into a positively charged imidazolium species, which is an exceptional leaving group (approx. 100x more reactive).

Reagents:

-

Methyl Triflate (MeOTf) or Methyl Iodide (MeI) (1.0 equiv)[1]

-

Nucleophile[5]

-

Solvent: Nitromethane or DCM

Procedure:

-

Activation: Dissolve N-(4-chlorophenyl)imidazole-1-carboxamide (1.0 mmol) in DCM at 0°C. Add MeOTf (1.0 mmol) dropwise. Stir for 15 mins. The solution often turns yellow/orange.[1]

-

Coupling: Add the weak nucleophile (e.g., a poor aniline or tertiary alcohol).

-

Reaction: Allow to warm to RT. Reaction is typically complete in <1 hour due to the high reactivity of the N-methylimidazolium intermediate.[1]

-

Safety Note: MeOTf is a powerful alkylating agent.[1] Handle with extreme care in a fume hood.

Part 4: Data Summary & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield (Urea) | Nucleophile is too weak (e.g., nitro-aniline).[1] | Switch to Protocol C (Methylation) or use Reflux in Toluene. |

| Low Yield (Carbamate) | Alcohol is a poor nucleophile compared to amine.[1] | Use DBU (0.5 equiv) or NaH to deprotonate the alcohol first. |

| Hydrolysis Product | Wet solvents; Reagent reacted with water.[1][5][6] | Use anhydrous solvents.[1] The hydrolysis product is 4-chloroaniline + CO₂ + Imidazole.[1] |

| Purification difficulty | Imidazole byproduct co-eluting.[1] | Wash organic layer with 1M HCl or 5% citric acid .[1] Imidazole is basic and will wash out.[1] |

Part 5: References

-

Sigma-Aldrich. Product Specification: N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide.[1][2] Link

-

Grzyb, J. A., et al. (2005). "Carbamoylimidazolium salts as reactive equivalents of isocyanates." Tetrahedron Letters, 46(41), 7125-7128. (Describes the methylation activation strategy).

-

Padiya, K. J., et al. (2012).[5] "Unprecedented 'In Water' Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate."[1][5] Organic Letters, 14(11), 2814-2817. Link[1]

-

Duspara, P. A., et al. (2012). "Synthesis of ureas and carbamates from imidazolium salts." Journal of Organic Chemistry. (Mechanistic insights on B1 elimination).

Sources

- 1. N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide | 149047-31-4 [sigmaaldrich.com]

- 2. N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide | 149047-31-4 [sigmaaldrich.com]

- 3. N-(4-CHLOROPHENYL)-3-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLE-1-CARBOXAMIDE CAS#: [m.chemicalbook.com]

- 4. 1-(N-4-chlorophenyl-N-sec.butylcarbamoyl)imidazole - CAS号 55238-51-2 - 摩熵化学 [molaid.com]

- 5. Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Streamlined Synthesis of Unsymmetrical Ureas Using N-(Aryl/Alkyl)imidazole-1-carboxamides as Stable Isocyanate Surrogates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Urea Moiety and a Modern Synthetic Solution

The urea functional group is a cornerstone structural motif in medicinal chemistry and drug discovery. Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with a multitude of biological targets, particularly enzymes like protein kinases.[1] Consequently, numerous clinically approved therapeutics feature a urea scaffold. The classical synthesis of ureas often involves hazardous reagents like phosgene or moisture-sensitive isocyanates, posing significant safety and handling challenges.[2][3]

A modern, safer, and highly versatile alternative involves the use of N-substituted imidazole-1-carboxamides as stable, crystalline, and readily handled isocyanate surrogates.[4] These reagents, which can be pre-synthesized and stored, effectively act as "masked" or "blocked" isocyanates.[4] This application note provides a detailed protocol and the underlying scientific rationale for the synthesis of unsymmetrical ureas using a representative reagent, N-(4-chlorophenyl)imidazole-1-carboxamide. This method circumvents the in-situ generation of reactive isocyanates, offering a robust and high-yielding pathway to diverse urea derivatives for structure-activity relationship (SAR) studies.

Mechanistic Rationale: The "Imidazolium Effect" and Controlled Carbamoylation

The efficacy of N-substituted imidazole-1-carboxamides stems from the excellent leaving group ability of the imidazole ring. The synthesis is a two-step conceptual process, often performed in a single pot or by isolating the intermediate.

Step 1: Formation of the Carbamoylimidazole Intermediate A primary or secondary amine is reacted with N,N'-Carbonyldiimidazole (CDI). CDI is a safe, crystalline solid that serves as a phosgene equivalent.[2] The amine attacks one of the carbonyl-bound imidazoles, displacing the first imidazole molecule to form the N-substituted imidazole-1-carboxamide intermediate, such as N-(4-chlorophenyl)imidazole-1-carboxamide. This intermediate is often a stable, isolable solid.[4]

Step 2: Nucleophilic Attack and Urea Formation The N-substituted imidazole-1-carboxamide is a highly efficient carbamoylating agent. The carbonyl carbon is activated by the electron-withdrawing nature of the imidazole ring. When a second, different amine is introduced, it acts as a nucleophile, attacking the activated carbonyl carbon. This addition is followed by the elimination of the imidazole leaving group, which is a very stable anion, to furnish the final unsymmetrical urea product in high yield. The reactivity of these intermediates can be further enhanced by methylation of the second imidazole nitrogen, creating a carbamoylimidazolium salt, which displays an even greater rate of reaction due to the "imidazolium effect".[5][6][7]

Reaction Pathway Diagram

Caption: General reaction pathway for urea synthesis via a stable carbamoylimidazole intermediate.

Experimental Protocol: Synthesis of an N,N'-Disubstituted Unsymmetrical Urea

This protocol describes a general method for reacting an N-aryl imidazole-1-carboxamide with a primary or secondary amine.

Materials:

-

N-(4-chlorophenyl)imidazole-1-carboxamide (1.0 eq)

-

Desired primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (Optional, 1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-(4-chlorophenyl)imidazole-1-carboxamide (1.0 equivalent).

-

Solvent Addition: Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol). Stir the solution at room temperature until all the solid has dissolved.

-

Amine Addition: In a separate vial, prepare a solution of the desired primary or secondary amine (1.0-1.2 equivalents) in the same anhydrous solvent. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents) to the main reaction flask and stir for 5 minutes before proceeding.

-

Reaction Execution: Add the amine solution dropwise to the stirring solution of N-(4-chlorophenyl)imidazole-1-carboxamide at room temperature. For highly reactive amines, the addition can be performed at 0 °C (ice bath).

-

Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carbamoylimidazole spot has been consumed.

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes the imidazole byproduct and any unreacted amine salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by trituration with a non-polar solvent like diethyl ether or hexanes to remove soluble impurities.[1]

-

If further purification is necessary, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

-

-